Fmoc-3,4-dehydro-L-proline

Description

BenchChem offers high-quality Fmoc-3,4-dehydro-L-proline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-3,4-dehydro-L-proline including the price, delivery time, and more detailed information at info@benchchem.com.

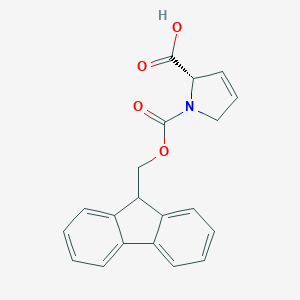

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,5-dihydropyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-10,17-18H,11-12H2,(H,22,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALUMAMYGOBVTF-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474519 | |

| Record name | Fmoc-3,4-dehydroPro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135837-63-7 | |

| Record name | Fmoc-3,4-dehydroPro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-3,4-dehydro-L-proline: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties, Applications, and Biological Significance of Fmoc-3,4-dehydro-L-proline.

Introduction

Fmoc-3,4-dehydro-L-proline is a specialized amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS).[1] Its unique structural feature, a double bond within the pyrrolidine ring, imparts distinct conformational constraints on peptides, making it a valuable tool for medicinal chemists and researchers in drug development and structural biology. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard Fmoc-based peptide synthesis protocols. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and biological relevance of Fmoc-3,4-dehydro-L-proline.

Chemical and Physical Properties

Fmoc-3,4-dehydro-L-proline is a white to off-white solid powder.[1] Its core chemical and physical properties are summarized in the table below. While a specific melting point for the Fmoc-derivative is not consistently reported, the unprotected forms, 3,4-dehydro-L-proline and 3,4-dehydro-DL-proline, have reported melting points of 248-250 °C and 245 °C (dec.), respectively.[2]

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₇NO₄ | [1][3] |

| Molecular Weight | 335.35 g/mol | [3][4] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 97% (HPLC) | [1][4] |

| Storage Conditions | 0-8 °C | [1] |

Solubility

Fmoc-protected amino acids, including Fmoc-3,4-dehydro-L-proline, generally exhibit good solubility in polar aprotic solvents commonly used in solid-phase peptide synthesis.[5] These include:

-

N,N-Dimethylformamide (DMF): Highly soluble.

-

N-Methyl-2-pyrrolidone (NMP): Highly soluble.

-

Dimethyl sulfoxide (DMSO): Soluble, sometimes used to aid dissolution of difficult amino acids.[6]

Experimental Protocols

The incorporation of Fmoc-3,4-dehydro-L-proline into a peptide sequence follows the general principles of Fmoc-based solid-phase peptide synthesis (SPPS). The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support.

General Workflow for Fmoc-SPPS

The following diagram illustrates the cyclical nature of Fmoc-SPPS.

Detailed Methodologies

1. Resin Preparation and Swelling:

-

Objective: To prepare the solid support for peptide synthesis.

-

Procedure:

-

Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).[7]

-

Place the resin in a reaction vessel.

-

Add a suitable solvent, such as N,N-Dimethylformamide (DMF) or dichloromethane (DCM), to swell the resin.[8]

-

Gently agitate for 30-60 minutes to ensure uniform swelling.

-

Drain the solvent.

-

2. Fmoc-3,4-dehydro-L-proline Coupling:

-

Objective: To attach Fmoc-3,4-dehydro-L-proline to the deprotected N-terminus of the growing peptide chain.

-

Reagents:

-

Fmoc-3,4-dehydro-L-proline (3-5 equivalents)

-

Coupling reagent (e.g., HBTU, HATU) (2.9-5 equivalents)

-

Base (e.g., DIPEA) (6-10 equivalents)

-

Solvent (e.g., DMF)

-

-

Procedure:

-

In a separate vial, dissolve Fmoc-3,4-dehydro-L-proline and the coupling reagent in DMF.

-

Add the base to the amino acid solution and mix well.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.[8] A negative Kaiser test (yellow beads) indicates a complete reaction.

-

If the coupling is incomplete, the coupling step can be repeated.

-

After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Considerations for Coupling Fmoc-3,4-dehydro-L-proline:

The presence of the double bond in the proline ring may influence its reactivity. While specific studies on the coupling efficiency of Fmoc-3,4-dehydro-L-proline are not abundant, proline and its analogues can sometimes exhibit slower coupling kinetics.[9] It is advisable to ensure complete coupling through monitoring and, if necessary, extending the coupling time or performing a double coupling.

3. Fmoc Deprotection:

-

Objective: To remove the Fmoc protecting group from the N-terminus of the newly added amino acid.

-

Reagent: 20% piperidine in DMF.

-

Procedure:

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for an initial 3-5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine/DMF for 10-20 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[10]

-

4. Cleavage and Final Deprotection:

-

Objective: To cleave the synthesized peptide from the resin and remove any side-chain protecting groups.

-

Reagent: A cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[7]

-

Procedure:

-

Wash the peptide-resin with DCM and dry it.

-

Add the cleavage cocktail to the resin.

-

Allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Biological Significance and Signaling Pathways

While Fmoc-3,4-dehydro-L-proline itself is primarily a synthetic building block, the 3,4-dehydroproline moiety has significant biological effects, particularly in the context of collagen synthesis and prolyl hydroxylase activity.

Inhibition of Prolyl Hydroxylase and Collagen Synthesis

3,4-Dehydro-L-proline acts as a potent and selective inhibitor of prolyl hydroxylase.[2][11] This enzyme is crucial for the post-translational hydroxylation of proline residues in procollagen chains, a critical step for the stability of the collagen triple helix at physiological temperatures.[12] By inhibiting prolyl hydroxylase, 3,4-dehydro-L-proline disrupts the proper folding and secretion of collagen.[13] It has been suggested that 3,4-dehydroproline may act as an enzyme-activated suicide inhibitor of prolyl hydroxylase.[2][14]

The following diagram illustrates the inhibitory effect of 3,4-dehydro-L-proline on the collagen biosynthesis pathway.

This inhibitory action makes 3,4-dehydroproline and peptides containing this residue valuable tools for studying collagen metabolism and potentially for developing therapeutics for conditions characterized by excessive collagen deposition, such as fibrosis.

Conclusion

Fmoc-3,4-dehydro-L-proline is a versatile and valuable reagent for peptide chemists and drug developers. Its unique structural properties allow for the introduction of conformational constraints into peptides, which can be beneficial for modulating their biological activity and stability. While its incorporation into peptide chains follows standard Fmoc-SPPS protocols, careful monitoring of coupling reactions is advisable. The biological significance of the 3,4-dehydroproline core, particularly its role as a prolyl hydroxylase inhibitor, provides a strong rationale for its use in the design of novel peptidomimetics and therapeutic agents. This technical guide provides a solid foundation for researchers to effectively utilize Fmoc-3,4-dehydro-L-proline in their scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Selective inhibition of proline hydroxylation by 3,4-dehydroproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fmoc-3,4-dehydro-L-proline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Fmoc-3,4-dehydro-L-proline | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. reddit.com [reddit.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chempep.com [chempep.com]

- 11. Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of L-3,4-dehydroproline on collagen synthesis and prolyl hydroxylase activity in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3,4-Dehydro-L-proline Induces Programmed Cell Death in the Roots of Brachypodium distachyon - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-3,4-dehydro-L-proline: Synthesis, Applications, and Structural Implications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3,4-dehydro-L-proline is a synthetically modified amino acid that serves as a valuable building block in peptide chemistry and drug discovery. The incorporation of the 3,4-dehydroproline moiety introduces conformational constraints into peptide backbones, influencing their secondary structure and, consequently, their biological activity and stability.[1] This technical guide provides a comprehensive overview of the key chemical data, synthesis protocols, and applications of Fmoc-3,4-dehydro-L-proline for researchers in medicinal chemistry, structural biology, and peptide science.

Core Molecular Data

The fundamental properties of Fmoc-3,4-dehydro-L-proline are summarized in the table below, providing a quick reference for experimental design and analysis.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₇NO₄ | --INVALID-LINK-- |

| Molecular Weight | 335.35 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| Storage Conditions | 0-8 °C | --INVALID-LINK-- |

Synthesis and Experimental Protocols

The synthesis of Fmoc-3,4-dehydro-L-proline and its subsequent incorporation into peptides are critical processes for its utilization in research. Below are detailed experimental protocols for these procedures.

Synthesis of Fmoc-3,4-dehydro-L-proline

Materials:

-

3,4-dehydro-L-proline

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Diethyl ether or Ethyl acetate

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Protocol:

-

Dissolve 3,4-dehydro-L-proline in a 10% aqueous solution of sodium carbonate or a mixture of 1,4-dioxane and water containing potassium carbonate.[2][3]

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in 1,4-dioxane or tetrahydrofuran (THF).

-

Add the Fmoc reagent solution dropwise to the cooled 3,4-dehydro-L-proline solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.[2]

-

After the reaction is complete, add water to the mixture and extract with diethyl ether to remove any unreacted Fmoc reagent.

-

Carefully acidify the aqueous phase to a pH of 2-3 with 1 M HCl.

-

Extract the acidified aqueous phase with dichloromethane or ethyl acetate (3 x 50 mL).[2]

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent using a rotary evaporator to obtain the crude Fmoc-3,4-dehydro-L-proline.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-3,4-dehydro-L-proline is well-suited for standard Fmoc-based solid-phase peptide synthesis (SPPS). The following is a general protocol for the manual coupling of this amino acid to a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

Fmoc-3,4-dehydro-L-proline

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., DIPEA or NMM)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvents (e.g., DMF, DCM, Methanol)

-

SPPS reaction vessel

-

Shaker

Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the SPPS reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid on the resin by treating it with 20% piperidine in DMF for 5-20 minutes. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF, DCM, and then DMF again to remove residual piperidine and byproducts.

-

Activation and Coupling:

-

In a separate vial, dissolve Fmoc-3,4-dehydro-L-proline (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add the base (e.g., DIPEA, 6-10 equivalents) to the activation mixture and allow it to pre-activate for a few minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture on a shaker for 1-2 hours to ensure complete coupling.

-

-

Washing: Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Applications and Biological Implications

The introduction of a double bond in the proline ring of Fmoc-3,4-dehydro-L-proline has significant implications for the structure and function of peptides.

Conformational Constraints and Structural Biology

The unsaturated nature of the 3,4-dehydroproline ring restricts the puckering of the five-membered ring, leading to a more planar conformation compared to proline. This rigidity can be exploited to induce specific secondary structures, such as β-turns, in peptides.[4] The ability to control peptide conformation is crucial in the design of peptidomimetics with enhanced biological activity and stability.[1] These conformationally constrained peptides are valuable tools in structural biology for studying protein-protein interactions and receptor binding.

Drug Development and Medicinal Chemistry

In drug development, Fmoc-3,4-dehydro-L-proline is used to synthesize peptides with improved pharmacological properties.[1] The conformational rigidity can lead to higher binding affinity and selectivity for biological targets. Furthermore, peptides containing 3,4-dehydroproline may exhibit increased resistance to enzymatic degradation, prolonging their half-life in vivo. This amino acid has been incorporated into the synthesis of various bioactive peptides, including those with potential therapeutic applications.

Probing Biological Signaling

Proline-rich motifs are critical for many protein-protein interactions in cellular signaling pathways.[5] The introduction of 3,4-dehydroproline in place of proline in a signaling peptide can serve as a tool to investigate the structural requirements for these interactions. By altering the conformation of the peptide, researchers can probe the importance of the native proline pucker for binding to its target protein, thereby elucidating the mechanism of signal transduction.

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of the synthesis and application of Fmoc-3,4-dehydro-L-proline, the following diagrams, generated using the DOT language, illustrate the key workflows.

Caption: Workflow for the synthesis of Fmoc-3,4-dehydro-L-proline.

References

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. Fmoc-Pro-OH synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. The importance of being proline: the interaction of proline-rich motifs in signaling proteins with their cognate domains - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of Fmoc-3,4-dehydro-L-proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-α-Fmoc-3,4-dehydro-L-proline, a valuable building block in peptide synthesis for the development of structurally constrained peptides and peptidomimetics. The introduction of a double bond within the proline ring confers unique conformational properties, making it a target of interest in medicinal chemistry and drug discovery.

Synthesis of Fmoc-3,4-dehydro-L-proline

The synthesis of Fmoc-3,4-dehydro-L-proline is a multi-step process that begins with the commercially available and relatively inexpensive (2S,4R)-4-hydroxy-L-proline. The overall synthetic strategy involves the protection of the amine and carboxylic acid functionalities, followed by the elimination of the hydroxyl group to form the double bond, and finally, the selective deprotection and subsequent Fmoc protection of the amino group.

Overall Synthetic Workflow

The synthesis can be logically divided into two main stages: the formation of the 3,4-dehydro-L-proline backbone and the subsequent N-terminal Fmoc protection.

Caption: Overall workflow for the synthesis of Fmoc-3,4-dehydro-L-proline.

Experimental Protocol: Synthesis of (S)-3,4-dehydroproline from (2S,4R)-4-hydroxyproline[1]

This protocol is adapted from the literature and outlines the conversion of (2S,4R)-4-hydroxyproline to (S)-3,4-dehydroproline.

Step 1: Protection of (2S,4R)-4-hydroxyproline

-

N-Benzyloxycarbonylation and Methylation: (2S,4R)-N-carbobenzyloxy-4-hydroxyproline is prepared from (2S,4R)-4-hydroxyproline. The carboxylic acid is then protected as a methyl ester.

Step 2: Introduction of a Leaving Group

-

Tosylation: The protected hydroxyproline is treated with p-toluenesulfonyl chloride (TsCl) in pyridine to convert the hydroxyl group into a good leaving group (tosylate).

Step 3: Elimination Reaction

-

Phenylselenoxide Elimination: A highly regioselective phenylselenoxide elimination is employed to introduce the double bond. This involves reacting the tosylate with diphenyldiselenide and a reducing agent (e.g., NaBH4) to form the corresponding selenide, followed by oxidation (e.g., with H2O2) to the selenoxide which then undergoes syn-elimination.

Step 4: Deprotection

-

N-Deblocking and Ester Cleavage: The benzyloxycarbonyl (Cbz) group and the methyl ester are removed to yield (S)-3,4-dehydroproline. This can be achieved using trimethylsilyl iodide.

| Step | Key Reagents | Typical Solvent | Reaction Conditions |

| Protection | Cbz-Cl, Diazomethane (or other methylating agent) | Dioxane/Water, Ether | 0°C to RT |

| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Pyridine | 0°C to RT |

| Elimination | Diphenyldiselenide, NaBH4, H2O2 | Ethanol, THF | Reflux, then 0°C to RT |

| Deprotection | Trimethylsilyl iodide | Chloroform | RT |

Table 1: Summary of key reagents and conditions for the synthesis of (S)-3,4-dehydroproline.

Experimental Protocol: Fmoc Protection of 3,4-dehydro-L-proline

This protocol is a general method for the N-Fmoc protection of amino acids and can be adapted for 3,4-dehydro-L-proline.[1][2]

Method 1: Using Fmoc-Cl

-

Dissolve 3,4-dehydro-L-proline (1 equivalent) in a mixture of 1,4-dioxane and water.

-

Add a base such as sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3) to the solution.

-

Cool the mixture in an ice bath.

-

Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1-1.2 equivalents) in dioxane dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up involves acidification with dilute HCl, followed by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Method 2: Using Fmoc-OSu

-

Dissolve 3,4-dehydro-L-proline (1 equivalent) in a mixture of THF and a saturated aqueous solution of NaHCO3.

-

Add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents).

-

Stir the reaction at room temperature for 16 hours.

-

Adjust the pH to 9 with saturated NaHCO3 and extract with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 1 with 1 M HCl.

-

Extract the product into an organic solvent, dry, and concentrate.

| Parameter | Method 1 (Fmoc-Cl) | Method 2 (Fmoc-OSu) |

| Fmoc Reagent | 9-fluorenylmethyl chloroformate | N-(9-Fluorenylmethoxycarbonyloxy)succinimide |

| Base | Na2CO3 or NaHCO3 | NaHCO3 |

| Solvent System | 1,4-Dioxane / Water | THF / Saturated aq. NaHCO3 |

| Reaction Time | Overnight | 16 hours |

| Typical Yield | >90% (for standard amino acids) | >90% (for standard amino acids) |

Table 2: Comparison of Fmoc-protection methods.

Purification of Fmoc-3,4-dehydro-L-proline

Purification of the final product is crucial to remove any unreacted starting materials, by-products, and excess reagents. A combination of recrystallization and column chromatography is often employed.

Purification Workflow

Caption: General purification workflow for Fmoc-3,4-dehydro-L-proline.

Experimental Protocol: Purification

Recrystallization

Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical and should be determined experimentally. A good solvent system will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble.

-

Dissolve the crude Fmoc-3,4-dehydro-L-proline in a minimal amount of a hot solvent (e.g., ethyl acetate, ethanol/water mixture).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

A patent for the crystallization of N-Fmoc-amino acids suggests using an ethanol/water system.[3]

Column Chromatography

If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be used.

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a column with the slurry.

-

Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

-

Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent.

| Purification Method | Principle | Typical Solvents/Mobile Phase |

| Recrystallization | Difference in solubility at different temperatures. | Ethyl acetate, Ethanol/Water, Isopropyl alcohol.[3][4] |

| Column Chromatography | Differential adsorption onto a stationary phase. | Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient. |

Table 3: Overview of purification techniques.

Quality Control and Characterization

The purity and identity of the final Fmoc-3,4-dehydro-L-proline should be confirmed by various analytical techniques.

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of Fmoc-amino acids.

-

Reverse-Phase HPLC (RP-HPLC): Used to determine the chemical purity. A C18 column is typically used with a mobile phase gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA).

-

Chiral HPLC: Essential for confirming the enantiomeric purity. Chiral stationary phases (CSPs) such as polysaccharide-based or macrocyclic glycopeptide-based columns are effective for separating enantiomers of Fmoc-amino acids.[5][6][7]

| Analysis | Column Type | Typical Mobile Phase | Detection |

| Chemical Purity | C18 Reverse-Phase | Acetonitrile / Water with 0.1% TFA | UV (254 nm or 265 nm) |

| Enantiomeric Purity | Chiral Stationary Phase (e.g., Chiralpak-IA) | Hexane / Isopropyl alcohol with 0.1% TFA | UV (254 nm) |

Table 4: HPLC analysis parameters.

Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

This technical guide provides a framework for the synthesis and purification of Fmoc-3,4-dehydro-L-proline. Researchers should optimize the described protocols for their specific laboratory conditions and scale. Rigorous purification and characterization are paramount to ensure the quality of this valuable building block for peptide synthesis.

References

- 1. rsc.org [rsc.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 4. ajpamc.com [ajpamc.com]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]

Spectroscopic and Synthetic Profile of Fmoc-3,4-dehydro-L-proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3,4-dehydro-L-proline is a valuable synthetic building block in peptide chemistry and drug discovery. The incorporation of the unsaturated pyrrolidine ring introduces conformational constraints into peptide backbones, influencing their secondary structure and biological activity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS). This guide provides a summary of its key spectroscopic data and a detailed experimental protocol for its synthesis.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for Fmoc-3,4-dehydro-L-proline. These values are predictive and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.80 | d | 2H, Ar-H (Fmoc) |

| ~7.60 | d | 2H, Ar-H (Fmoc) |

| ~7.40 | t | 2H, Ar-H (Fmoc) |

| ~7.30 | t | 2H, Ar-H (Fmoc) |

| ~5.8-6.0 | m | 2H, CH=CH |

| ~4.50 | d | 2H, OCH₂ (Fmoc) |

| ~4.25 | t | 1H, CH (Fmoc) |

| ~4.2-4.4 | m | 1H, α-CH |

| ~4.0-4.2 | m | 2H, δ-CH₂ |

Disclaimer: These are predicted chemical shifts. Actual values may vary depending on the solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~173-175 | C=O (Carboxylic acid) |

| ~155 | C=O (Fmoc) |

| ~144 | 2C, Ar-C (Fmoc, quat.) |

| ~141 | 2C, Ar-C (Fmoc, quat.) |

| ~128 | 2C, Ar-CH (Fmoc) |

| ~127 | 2C, Ar-CH (Fmoc) |

| ~125 | 2C, Ar-CH (Fmoc) |

| ~120 | 2C, Ar-CH (Fmoc) |

| ~125-128 | 2C, CH=CH |

| ~67 | OCH₂ (Fmoc) |

| ~60-62 | α-CH |

| ~55-57 | δ-CH₂ |

| ~47 | CH (Fmoc) |

Disclaimer: These are predicted chemical shifts. Actual values may vary depending on the solvent and other experimental conditions.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300-2500 | O-H stretch (Carboxylic acid) |

| ~3050 | C-H stretch (Aromatic) |

| ~2950 | C-H stretch (Aliphatic) |

| ~1740 | C=O stretch (Fmoc urethane) |

| ~1700 | C=O stretch (Carboxylic acid) |

| ~1600 | C=C stretch (Aromatic) |

| ~1450 | C-H bend (Aliphatic) |

| ~1250 | C-O stretch |

Disclaimer: These are predicted absorption bands. Actual peak positions and intensities may vary.

Table 4: Mass Spectrometry (MS) Data

| Parameter | Value |

| Molecular Formula | C₂₀H₁₇NO₄ |

| Molecular Weight | 335.35 g/mol |

| [M+H]⁺ (calculated) | 336.1230 |

| [M+Na]⁺ (calculated) | 358.1049 |

Experimental Protocols

The synthesis of Fmoc-3,4-dehydro-L-proline can be achieved in two main stages: the synthesis of 3,4-dehydro-L-proline from a suitable precursor, followed by the protection of the secondary amine with the Fmoc group.

Synthesis of (S)-3,4-dehydroproline from (2S,4R)-4-hydroxyproline

This procedure is adapted from the Grieco elimination reaction.[1]

-

Formation of the Selenide: To a solution of N-protected (e.g., with a Boc or Cbz group) (2S,4R)-4-hydroxyproline methyl ester in anhydrous tetrahydrofuran (THF) at room temperature, add o-nitrophenylselenocyanate and tributylphosphine.[1]

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Oxidative Elimination: Cool the reaction mixture to 0°C and add a suitable base (e.g., pyridine) followed by the slow addition of 30% hydrogen peroxide.[2]

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Work-up the reaction by diluting with an organic solvent (e.g., ethyl acetate) and washing with aqueous solutions of HCl, NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-protected 3,4-dehydroproline methyl ester.

-

Deprotection: Remove the N-protecting group and hydrolyze the methyl ester under appropriate conditions to yield (S)-3,4-dehydroproline.

Fmoc Protection of 3,4-dehydro-L-proline

This procedure is a general method for the Fmoc protection of amino acids using Fmoc-OSu.[3][4]

-

Dissolve 3,4-dehydro-L-proline in a mixture of 10% aqueous sodium carbonate or sodium bicarbonate solution and a suitable organic solvent (e.g., dioxane or acetone).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the same organic solvent dropwise to the amino acid solution with vigorous stirring.[3]

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, acidify the mixture to pH 2 with 1M HCl.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Fmoc-3,4-dehydro-L-proline.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

References

Unveiling Fmoc-3,4-dehydro-L-proline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fmoc-3,4-dehydro-L-proline is a crucial building block in peptide synthesis and drug discovery, valued for its ability to introduce conformational constraints and enhance the biological activity of peptides. This technical guide provides a consolidated overview of its chemical properties and a representative synthesis protocol. It is important to note that, despite a thorough search of academic literature and crystallographic databases, the specific crystal structure of Fmoc-3,4-dehydro-L-proline is not publicly available at this time. Therefore, this document focuses on the available chemical data and synthetic methodologies to support its application in research and development.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of Fmoc-3,4-dehydro-L-proline.

| Property | Value |

| Molecular Formula | C₂₀H₁₇NO₄[1] |

| Molecular Weight | 335.35 g/mol [1] |

| Appearance | Solid[1] |

| Functional Group | Fmoc[1] |

| SMILES String | OC(=O)[C@@H]1C=CCN1C(=O)OCC2c3ccccc3-c4ccccc24[1] |

| InChI | 1S/C20H17NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-10,17-18H,11-12H2,(H,22,23)/t18-/m0/s1 |

| InChI Key | OALUMAMYGOBVTF-SFHVURJKSA-N[1] |

Applications in Research and Development

Fmoc-3,4-dehydro-L-proline is a versatile amino acid derivative with significant applications in several areas of chemical and biological research:

-

Peptide Synthesis : It serves as a fundamental building block for creating peptides with unique structural features. The dehydroproline moiety can induce specific turns and folds in the peptide backbone, influencing its overall conformation and stability.[2]

-

Drug Development : Its unique conformational properties are valuable in designing peptidomimetics and other pharmaceuticals. By incorporating this analog, researchers can develop compounds that target specific biological pathways with enhanced efficacy and selectivity.[2]

-

Structural Biology : The constrained nature of the dehydroproline ring makes it a useful tool for studying protein folding and protein-protein interactions. It can be used to probe the structural requirements of biological recognition events.[2]

-

Bioconjugation and Protein Engineering : This compound is utilized in bioconjugation to link biomolecules to other entities and in protein engineering to enhance the stability and activity of modified proteins.[2]

Experimental Protocol: Synthesis of Fmoc-Protected Amino Acids

While a specific protocol for the synthesis of Fmoc-3,4-dehydro-L-proline is not detailed in the available literature, a general and widely used method for the Fmoc protection of amino acids can be applied. The following is a representative protocol based on the synthesis of Fmoc-L-proline.[3][4]

Materials:

-

(S)-3,4-dehydro-pyrrolidine-2-carboxylic acid (3,4-dehydro-L-proline)

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-Osu)

-

Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Diethyl ether

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Tetrahydrofuran (THF) (if using Fmoc-Osu)

Procedure using Fmoc-Cl:

-

Dissolve 3,4-dehydro-L-proline in a mixture of 1,4-dioxane and water.

-

Add potassium carbonate to the solution and cool the mixture to 0°C in an ice bath.

-

Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in 1,4-dioxane dropwise to the cooled amino acid solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

After the reaction is complete, add water to the mixture.

-

Extract the aqueous mixture with diethyl ether to remove unreacted Fmoc-Cl and other organic impurities.

-

Acidify the aqueous phase to a pH of 2-3 with 1M HCl.

-

Extract the acidified aqueous phase with dichloromethane (DCM).

-

Combine the organic layers from the DCM extraction.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the solid Fmoc-3,4-dehydro-L-proline.

Procedure using Fmoc-Osu:

-

Dissolve 3,4-dehydro-L-proline in a 10% aqueous solution of sodium carbonate.

-

Dissolve 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-Osu) in tetrahydrofuran (THF).

-

Mix the two solutions and stir for 48 hours at room temperature.

-

Add water to the reaction mixture.

-

Extract the mixture with diethyl ether to remove impurities.

-

Adjust the pH of the aqueous phase to 2-3 with HCl solution.

-

Extract the product into ethyl acetate.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Evaporate the solvent to yield Fmoc-3,4-dehydro-L-proline.[3]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of an Fmoc-protected amino acid.

Caption: General workflow for the synthesis of Fmoc-protected amino acids.

References

Fmoc-3,4-dehydro-L-proline: An In-depth Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3,4-dehydro-L-proline is a conformationally constrained, non-proteinogenic amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS).[1] The presence of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the secondary amine allows for its controlled incorporation into peptide chains using standard Fmoc-based synthesis protocols. The introduction of a double bond within the pyrrolidine ring imparts unique structural properties to the resulting peptides, influencing their conformation, stability, and biological activity.[1][2] This technical guide provides a comprehensive overview of the solubility and stability of Fmoc-3,4-dehydro-L-proline, along with detailed experimental protocols for their assessment, to aid researchers in its effective application in peptide synthesis and drug development.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₀H₁₇NO₄[3] |

| Molecular Weight | 335.35 g/mol [3] |

| Appearance | Solid[3] |

| SMILES String | O=C(O)[C@@H]1C=CCN1C(=O)OCC2c3ccccc3-c4ccccc24[3] |

| InChI Key | OALUMAMYGOBVTF-SFHVURJKSA-N[3] |

Solubility

The solubility of Fmoc-3,4-dehydro-L-proline is a critical factor for its successful application in peptide synthesis, particularly during the coupling step where it needs to be fully dissolved to ensure efficient reaction with the resin-bound peptide. Like most Fmoc-amino acids, its solubility is highest in polar aprotic solvents commonly used in SPPS.

Qualitative Solubility Data

| Solvent | Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Soluble | A standard solvent for SPPS; however, the quality of DMF is crucial as degradation to dimethylamine can affect Fmoc group stability.[4][5] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | Often has a higher solvating power than DMF, especially for hydrophobic sequences.[4][5] |

| Dimethyl sulfoxide (DMSO) | Soluble | A strong solvent that can enhance the solubility of sparingly soluble Fmoc-amino acids.[4] |

| Dichloromethane (DCM) | Sparingly Soluble | Less commonly used for dissolving Fmoc-amino acids in modern SPPS. |

| Water | Insoluble | The hydrophobic Fmoc group renders the molecule insoluble in aqueous solutions. |

Factors Influencing Solubility:

-

Solvent Purity: The presence of impurities, particularly amines in DMF, can negatively impact the stability of the Fmoc group.[4]

-

Temperature: Gentle heating (e.g., to 37°C) can be employed to increase the solubility of sparingly soluble Fmoc-amino acids in organic solvents.[4]

-

Aggregation: The planar Fmoc group can lead to intermolecular π-π stacking, causing aggregation and reducing solubility. Sonication can help to break up aggregates.[4]

Stability

The stability of Fmoc-3,4-dehydro-L-proline is crucial for its storage and handling, as well as for maintaining its integrity throughout the peptide synthesis process. The primary points of potential degradation are the Fmoc protecting group and the 3,4-dehydro-L-proline ring itself.

Stability Profile

| Condition | Stability | Notes |

| Acidic (e.g., TFA) | Stable | The Fmoc group is stable to the acidic conditions used for cleavage of side-chain protecting groups and cleavage from the resin.[6] |

| Basic (e.g., Piperidine) | Labile | The Fmoc group is readily cleaved by secondary amines like piperidine, which is the basis of its use in SPPS.[6] |

| Elevated Temperature | Moderate | Thermal cleavage of the Fmoc group from Fmoc-proline has been observed at 120°C in DMSO.[7][8] The stability of the dehydroproline moiety at high temperatures in various solvents is not well-documented but may be susceptible to degradation.[9] |

| Hydrolytic | Potentially susceptible | While the Fmoc group is generally stable, prolonged exposure to aqueous basic conditions can lead to its hydrolysis.[10] The dehydroproline ring may also be susceptible to hydrolysis under certain pH conditions. |

| Oxidative | Potentially susceptible | The double bond in the dehydroproline ring could be susceptible to oxidation. It is recommended to store the compound protected from air and light. |

Potential Degradation Pathways:

-

Fmoc Group Cleavage: Premature cleavage of the Fmoc group can occur in the presence of basic impurities in solvents like DMF.[5]

-

Hydrolysis: The ester linkage in the Fmoc group can be hydrolyzed under strongly basic aqueous conditions.[10]

-

Oxidation: The double bond in the dehydroproline ring is a potential site for oxidation.

-

Racemization: While generally low with Fmoc chemistry, the risk of racemization at the α-carbon should be considered, especially with certain activation methods and bases.

Experimental Protocols

Protocol 1: Determination of Solubility

This protocol outlines a method to determine the approximate solubility of Fmoc-3,4-dehydro-L-proline in a given solvent.

Methodology:

-

Preparation: Accurately weigh a small amount (e.g., 10 mg) of Fmoc-3,4-dehydro-L-proline into a clean, dry vial.

-

Solvent Addition: Add a measured volume (e.g., 100 µL) of the test solvent (e.g., DMF, NMP, DMSO) to the vial.

-

Dissolution: Vortex the vial for 1-2 minutes at room temperature.

-

Observation: Visually inspect the solution for any undissolved solid.

-

Incremental Solvent Addition: If the solid has not fully dissolved, add the solvent in small, measured increments (e.g., 50 µL), vortexing after each addition, until the solid is completely dissolved.

-

Sonication and Heating (Optional): If the compound remains insoluble, sonicate the vial for 5-10 minutes. If necessary, gently warm the solution to 37°C with intermittent vortexing.

-

Calculation: Calculate the solubility as the mass of the compound divided by the total volume of solvent required for complete dissolution (expressed as mg/mL or M).

Protocol 2: Assessment of Stability by HPLC

This protocol describes a general method to assess the stability of Fmoc-3,4-dehydro-L-proline under specific conditions (e.g., in a particular solvent over time, at a certain temperature, or in the presence of a reagent).

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of Fmoc-3,4-dehydro-L-proline of known concentration (e.g., 1 mg/mL) in a suitable solvent where it is known to be soluble and stable (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Stress Conditions:

-

Solvent Stability: Dilute the stock solution in the test solvent (e.g., DMF) to a final concentration. Aliquot into multiple vials and store at a specific temperature (e.g., room temperature).

-

Thermal Stability: Incubate aliquots of the stock solution at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

pH Stability: Adjust the pH of an aqueous/organic solvent mixture containing the compound using appropriate buffers and store at a specific temperature.

-

-

Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each stress condition.

-

Quenching (if necessary): If the stress condition involves a reactive species, quench the reaction (e.g., by acidification or dilution).

-

HPLC Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

-

Detection: UV detection at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm or 301 nm).

-

-

Data Analysis: Compare the chromatograms of the stressed samples to the initial time point (t=0). The appearance of new peaks or a decrease in the area of the main peak indicates degradation. The percentage of remaining Fmoc-3,4-dehydro-L-proline can be calculated from the peak areas.

Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

References

- 1. chemimpex.com [chemimpex.com]

- 2. Conformational studies of peptides: Crystal and molecular structures of L-3,4-dehydroproline and its t-butoxycarbonyl and acetyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fmoc-3,4-dehydro-L-proline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. chimia.ch [chimia.ch]

- 8. researchgate.net [researchgate.net]

- 9. Decreased thermal stability of collagens containing analogs of proline or lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Hygroscopicity of Fmoc-3,4-dehydro-L-proline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-3,4-dehydro-L-proline is a crucial building block in peptide synthesis, offering unique conformational constraints that are valuable in drug design and development. The hygroscopicity, or the tendency of a substance to absorb moisture from the atmosphere, is a critical physical property that can significantly impact its handling, storage, stability, and performance in synthetic applications. This technical guide provides an in-depth overview of the importance of assessing the hygroscopicity of Fmoc-3,4-dehydro-L-proline, detailed experimental protocols for its determination, and a classification framework for its hygroscopic nature. While specific quantitative hygroscopicity data for Fmoc-3,4-dehydro-L-proline is not publicly available, this guide equips researchers with the necessary methodologies to generate and interpret such data.

Introduction: The Significance of Hygroscopicity in Peptide Synthesis

The presence of water in a solid reagent can have profound implications for chemical reactions. In the context of peptide synthesis, the hygroscopicity of protected amino acids like Fmoc-3,4-dehydro-L-proline is a critical parameter to consider. Absorbed moisture can:

-

Lead to Inaccurate Stoichiometry: The measured weight of a hygroscopic reagent will include an unknown amount of water, leading to errors in molar calculations and potentially incomplete reactions or the use of excess, costly reagents.

-

Promote Degradation: The presence of water can facilitate hydrolytic degradation of the Fmoc protecting group or the amino acid itself, leading to impurities and reduced yield.

-

Affect Physical Properties: Moisture can cause a solid to become sticky or clump, making it difficult to handle, weigh, and dispense accurately.

-

Influence Reaction Kinetics: Water can interfere with coupling reactions in peptide synthesis, affecting reaction rates and the purity of the final peptide.

Given these potential issues, a thorough understanding and quantification of the hygroscopicity of Fmoc-3,4-dehydro-L-proline are essential for ensuring reproducible and high-quality results in research and drug development.

Experimental Protocols for Hygroscopicity Assessment

Two primary methods for determining the water content and hygroscopic nature of a solid compound are Karl Fischer titration and Dynamic Vapor Sorption (DVS).

Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is a highly accurate method for quantifying the water content in a sample.[1][2] It is based on a stoichiometric reaction between iodine and water. For a solid amino acid derivative like Fmoc-3,4-dehydro-L-proline, a volumetric or coulometric KF titration can be employed.[1][2] Due to the poor solubility of many amino acids in alcohols, modifications to the standard procedure may be necessary to ensure complete water extraction.[1]

Methodology:

-

Instrument Preparation:

-

The Karl Fischer titrator, whether volumetric or coulometric, should be properly assembled and conditioned according to the manufacturer's instructions.

-

The titration vessel is filled with a suitable KF solvent (e.g., a mixture of methanol and a solubilizer like formamide to aid in dissolving the sample).[1]

-

The solvent is pre-titrated to a dry endpoint to eliminate any residual water.

-

-

Sample Preparation and Introduction:

-

Accurately weigh a suitable amount of Fmoc-3,4-dehydro-L-proline (typically providing 5-30 mg of water) in a dry weighing boat.[3]

-

Quickly transfer the sample into the conditioned titration vessel.

-

Seal the vessel immediately to prevent the ingress of atmospheric moisture.

-

-

Titration and Endpoint Detection:

-

Stir the sample in the solvent to facilitate dissolution and water extraction. An extraction time of at least three minutes is recommended.[1]

-

Initiate the titration. The KF reagent (containing iodine) is added until all the water in the sample has reacted.

-

The endpoint is typically detected potentiometrically.

-

-

Calculation of Water Content:

-

The instrument software will calculate the percentage of water in the sample based on the amount of KF reagent consumed. The formula for volumetric titration is: Water Content (%) = (Volume of KF reagent (mL) × Titer of KF reagent (mg/mL)) / (Sample weight (mg)) × 100

-

Considerations for Amino Acid Derivatives:

-

Solubility: As Fmoc-3,4-dehydro-L-proline may have limited solubility in standard KF solvents, the use of co-solvents like formamide or specialized reagents is advisable.[1]

-

Side Reactions: While less common with amino acid derivatives compared to free amines, potential side reactions with the KF reagents should be considered. Performing the titration at a controlled temperature can help minimize these.

-

KF Oven Method: For samples that are particularly insoluble or react with the KF reagents, a KF oven can be used. The sample is heated in a sealed vial, and the evaporated water is carried by a dry gas stream into the titration cell.[1] Recommended temperatures for amino acids are between 150 and 180 °C.[1]

Hygroscopicity Profiling by Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the amount and rate of water vapor uptake by a sample as a function of relative humidity (RH) at a constant temperature.[4] This provides a detailed profile of a material's hygroscopic behavior.

Methodology:

-

Sample Preparation:

-

A small amount of Fmoc-3,4-dehydro-L-proline (typically 10-20 mg) is placed in the DVS instrument's microbalance sample pan.

-

-

Initial Drying:

-

The sample is dried in the instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable weight is achieved. This initial dry weight serves as the baseline.

-

-

Sorption/Desorption Isotherm Generation:

-

The relative humidity of the gas stream is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

-

At each RH step, the sample weight is continuously monitored until equilibrium is reached (i.e., the rate of weight change is below a set threshold).

-

After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to generate a desorption isotherm.

-

-

Data Analysis:

-

The DVS software plots the change in mass (%) as a function of RH, generating sorption and desorption isotherms.

-

The data reveals the total amount of water absorbed at different humidity levels, the rate of uptake, and any hysteresis between the sorption and desorption curves, which can indicate physical changes in the sample.

-

Data Presentation and Classification

The data obtained from hygroscopicity testing should be clearly structured for easy interpretation and comparison.

Quantitative Data Summary

While specific data for Fmoc-3,4-dehydro-L-proline is not available, the following table illustrates how results from DVS analysis would be presented.

| Relative Humidity (%) | Water Uptake (% w/w) - Sorption | Water Uptake (% w/w) - Desorption |

| 0 | 0.00 | Value at end of desorption |

| 10 | Experimental Value | Experimental Value |

| 20 | Experimental Value | Experimental Value |

| 30 | Experimental Value | Experimental Value |

| 40 | Experimental Value | Experimental Value |

| 50 | Experimental Value | Experimental Value |

| 60 | Experimental Value | Experimental Value |

| 70 | Experimental Value | Experimental Value |

| 80 | Experimental Value | Experimental Value |

| 90 | Experimental Value | Experimental Value |

Hygroscopicity Classification

Based on the water uptake at a specific condition, the hygroscopicity of a substance can be classified. The European Pharmacopoeia provides a widely accepted classification system based on the percentage weight increase after storage at 25°C and 80% RH for 24 hours.[5][6]

| Classification | Weight Increase (% w/w) |

| Non-hygroscopic | < 0.12 |

| Slightly hygroscopic | ≥ 0.2 and < 2 |

| Hygroscopic | ≥ 2 and < 15 |

| Very hygroscopic | ≥ 15 |

Visualization of Experimental Workflow

A general workflow for assessing the hygroscopicity of a solid compound is presented below.

Handling and Storage Recommendations

Based on the hygroscopicity classification, appropriate handling and storage procedures should be implemented for Fmoc-3,4-dehydro-L-proline.

-

Non-hygroscopic / Slightly hygroscopic: Standard storage in well-sealed containers at ambient temperature is generally sufficient.

-

Hygroscopic / Very hygroscopic: These materials require more stringent controls.

-

Storage: Store in tightly sealed containers, preferably with a desiccant. The use of a glove box or a dry box with a controlled low-humidity atmosphere is highly recommended for storage and handling.

-

Handling: Weighing and dispensing should be performed as quickly as possible to minimize exposure to atmospheric moisture. If possible, these operations should be carried out in a low-humidity environment.

-

Drying: If the material has been exposed to moisture, it may need to be dried under vacuum at a mild temperature before use. The stability of the compound to the drying conditions should be verified.

-

Conclusion

References

Conformational Analysis of Fmoc-3,4-dehydro-L-proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-3,4-dehydro-L-proline (Fmoc-ΔPro) is a non-natural amino acid analog increasingly utilized in peptide and peptidomimetic design to impart unique structural and functional properties. The introduction of a double bond within the pyrrolidine ring significantly alters its conformational landscape compared to its saturated counterpart, L-proline. This technical guide provides an in-depth analysis of the conformational preferences of Fmoc-ΔPro, drawing upon computational modeling data of closely related analogs and experimental findings from similar derivatives. The guide details the flattened geometry of the pyrrolidine ring, the relative energies of its conformers, and the implications for peptide secondary structure. Experimental protocols for the synthesis and incorporation of Fmoc-ΔPro into peptide chains are also outlined, providing a comprehensive resource for researchers in the fields of medicinal chemistry, structural biology, and drug development.

Introduction

Proline and its derivatives are unique among the proteinogenic amino acids due to the cyclic nature of their side chain, which imposes significant constraints on the peptide backbone. The conformational rigidity of the pyrrolidine ring and the propensity for cis-trans isomerization of the X-Pro peptide bond are critical determinants of protein and peptide structure and function. Fmoc-3,4-dehydro-L-proline, with its Cγ-Cδ unsaturation, introduces further conformational constraints, leading to a more planar ring structure. This planarity has profound effects on the accessible backbone dihedral angles (φ and ψ) and the puckering of the pyrrolidine ring, making it a valuable tool for stabilizing specific secondary structures, such as β-turns and polyproline II (PPII) helices. Understanding the conformational intricacies of Fmoc-ΔPro is therefore essential for its rational application in the design of novel therapeutics and biomaterials.

Conformational Landscape of 3,4-Dehydroproline

The defining feature of 3,4-dehydroproline is the Cγ=Cδ double bond, which forces the five-membered ring into a nearly planar conformation. This contrasts with the distinct "up" (Cγ-endo) and "down" (Cγ-exo) puckered conformations observed in saturated proline rings.

Ring Geometry

Computational studies on N-acetyl-3,4-dehydroproline methylamide, a close analog of Fmoc-ΔPro, reveal a significantly flattened pyrrolidine ring. The puckering amplitude is substantially reduced compared to saturated proline. X-ray crystallographic analyses of L-3,4-dehydroproline and its N-acetyl and N-Boc derivatives confirm this near-planar geometry in the solid state. This inherent planarity is the primary factor governing the conformational preferences of ΔPro-containing peptides.

Dihedral Angles and Conformational Energies

Due to the lack of direct experimental data for Fmoc-3,4-dehydro-L-proline, we refer to high-level ab initio computational studies on N-acetyl-3,4-dehydroproline methylamide to provide quantitative insights into its conformational preferences. These calculations have explored the potential energy surface with respect to the backbone dihedral angles φ and ψ, as well as the cis/trans isomerization of the preceding peptide bond.

The major low-energy conformations are summarized in the table below. The relative energies indicate a preference for the trans peptide bond isomer, with the lowest energy conformer adopting a polyproline II (PPII)-like structure.

| Conformer | Preceding Peptide Bond | φ (°) | ψ (°) | Relative Energy (kcal/mol) |

| trans-I | trans | -75 | 150 | 0.00 |

| trans-II | trans | -75 | -45 | 1.2 |

| cis-I | cis | -75 | 150 | 2.5 |

| cis-II | cis | -75 | -30 | 3.0 |

Data adapted from computational studies on N-acetyl-3,4-dehydroproline methylamide.

These findings suggest that the incorporation of Fmoc-ΔPro can effectively restrict the peptide backbone to specific regions of the Ramachandran plot, thereby predisposing the peptide to adopt well-defined secondary structures.

Experimental Protocols

Synthesis of Fmoc-3,4-dehydro-L-proline

A common route for the synthesis of Fmoc-3,4-dehydro-L-proline starts from L-proline. The following is a generalized protocol:

-

Protection of L-proline: L-proline is first protected at the carboxylic acid, typically as a methyl or benzyl ester.

-

Introduction of Unsaturation: A double bond is introduced at the 3,4-position. This can be achieved through various methods, including bromination followed by dehydrobromination.

-

Deprotection of the Carboxylic Acid: The ester protecting group is removed to yield 3,4-dehydro-L-proline.

-

Fmoc Protection: The free amine of 3,4-dehydro-L-proline is reacted with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in the presence of a base (e.g., sodium bicarbonate or N,N-diisopropylethylamine) in a suitable solvent system (e.g., dioxane/water or acetonitrile/water).

-

Purification: The final product is purified by crystallization or column chromatography.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-3,4-dehydro-L-proline can be incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis protocols.

-

Resin Swelling: The appropriate solid support (e.g., Wang or Rink amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.

-

Coupling of Fmoc-ΔPro: Fmoc-3,4-dehydro-L-proline is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Chain Elongation: The deprotection and coupling steps are repeated for subsequent amino acid residues.

-

Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Conformational Relationships

The conformational behavior of the 3,4-dehydroproline ring can be understood as a balance between the constraints imposed by the double bond and the steric interactions of the substituents.

Conclusion

The introduction of a 3,4-double bond in the proline ring significantly alters its conformational properties, leading to a near-planar structure that restricts the peptide backbone to specific conformations. Computational data on N-acetyl-3,4-dehydroproline methylamide suggests a strong preference for a trans preceding peptide bond and a polyproline II-like conformation. While direct experimental data for Fmoc-3,4-dehydro-L-proline is limited, the available information from closely related analogs provides a robust framework for understanding its conformational behavior. The detailed experimental protocols provided in this guide will aid researchers in the synthesis and application of Fmoc-ΔPro for the development of conformationally defined peptides and peptidomimetics with potential therapeutic applications. Further experimental studies, particularly X-ray crystallography and detailed NMR analysis of Fmoc-ΔPro and its peptide derivatives, are warranted to refine our understanding of its precise conformational landscape.

The Strategic Role of the Fmoc Protecting Group in the Synthesis and Application of 3,4-Dehydroproline Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and development, offering a pathway to modulate peptide conformation, stability, and biological activity. Among these, 3,4-dehydroproline (ΔPro), a conformationally restricted analog of proline, has garnered significant interest. Its unique stereochemistry and electronic properties can induce specific secondary structures and influence the bioactivity of peptides. The successful synthesis of peptides containing 3,4-dehydroproline via solid-phase peptide synthesis (SPPS) is critically dependent on the choice of protecting groups. This technical guide provides an in-depth examination of the pivotal role of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in the synthesis of 3,4-dehydroproline-containing peptides. We will explore the advantages of Fmoc chemistry in this context, detail experimental protocols for its use, and discuss the biological implications, particularly in the context of prolyl hydroxylase inhibition and collagen biosynthesis.

Introduction: The Significance of 3,4-Dehydroproline in Peptide Chemistry

Proline and its analogs are unique among amino acids due to their cyclic side chain, which imparts significant conformational constraints on the peptide backbone.[1][2] These constraints are crucial in determining the three-dimensional structure of peptides and proteins, influencing folding, stability, and biological function. 3,4-Dehydroproline, with its unsaturated pyrrolidine ring, further rigidifies the backbone, offering a tool to fine-tune peptide architecture.[3][4] The introduction of this unsaturated bond can enhance proteolytic stability and pre-organize a peptide into a desired conformation for receptor binding.[3]

The synthesis of peptides containing such modified residues requires a robust and versatile chemical strategy. Solid-phase peptide synthesis (SPPS) utilizing the Fmoc protecting group has become the predominant method for this purpose.[5][6][]

The Fmoc Protecting Group: A Cornerstone of Modern SPPS

The 9-fluorenylmethoxycarbonyl (Fmoc) group is an amine protecting group that is central to one of the most widely used strategies in SPPS.[5][6][8] Its utility stems from a key chemical property: it is labile under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), while remaining stable to the acidic conditions used to cleave the final peptide from the resin and remove most side-chain protecting groups.[8][9] This "orthogonality" is a major advantage over the older tert-butyloxycarbonyl (Boc) strategy, which requires repeated exposure to strong acid for Nα-deprotection and harsh acids like hydrofluoric acid (HF) for final cleavage.[9][10]

Key Advantages of the Fmoc Group:

-

Mild Deprotection Conditions: The use of a weak base like piperidine preserves acid-sensitive functionalities on the peptide and the solid support.[6][]

-

Orthogonality: The base-lability of the Fmoc group is compatible with acid-labile side-chain protecting groups, allowing for selective deprotection and modification.[6]

-

Reaction Monitoring: The fluorenyl moiety of the Fmoc group has a strong UV absorbance, allowing for real-time monitoring of the deprotection step by quantifying the concentration of the dibenzofulvene-piperidine adduct in the wash solutions.[5][6]

-

Versatility: Fmoc chemistry is amenable to both manual and automated synthesis and is compatible with a wide range of modified amino acids.[5]

Fmoc-3,4-Dehydroproline in Solid-Phase Peptide Synthesis

The application of Fmoc chemistry to the incorporation of 3,4-dehydroproline follows the general principles of SPPS. The commercially available Fmoc-3,4-dehydro-L-proline can be readily used as a building block in a standard synthesis cycle.[3]

The Fmoc-SPPS Cycle for 3,4-Dehydroproline Incorporation

The synthesis of a peptide containing 3,4-dehydroproline on a solid support involves a repetitive cycle of deprotection, coupling, and washing steps.

Caption: General workflow for the incorporation of Fmoc-3,4-dehydroproline in SPPS.

Quantitative Data and Coupling Considerations

While extensive quantitative data directly comparing the coupling efficiency of Fmoc-3,4-dehydroproline to other Fmoc-amino acids is not widely published in a consolidated format, some general principles and expectations can be outlined. Proline and its analogs, being secondary amines, can exhibit slower coupling kinetics compared to primary amino acids.[10] The rigid, unsaturated ring of 3,4-dehydroproline may also introduce steric considerations. Therefore, to ensure complete incorporation and avoid deletion sequences, certain optimization strategies may be beneficial.

| Parameter | Standard Amino Acids | Fmoc-3,4-Dehydroproline (Expected) | Rationale |

| Coupling Time | 1-2 hours | Potentially longer (2-4 hours) or double coupling | The secondary amine and rigid ring structure may slow down the reaction kinetics.[10] |

| Equivalents of AA | 3-5 eq. | 3-5 eq. | A standard excess is generally sufficient, but may be increased if coupling proves difficult. |

| Coupling Reagents | HBTU, HATU, HCTU, DIC/Oxyma | HATU, HCTU, COMU | More potent activating agents are recommended to overcome potentially slower kinetics. |

| Yield per Cycle | >99% | Generally high, but sequence-dependent | With optimized conditions, high yields are achievable.[] |

Table 1: Comparison of Typical Coupling Parameters in Fmoc-SPPS.

Potential Side Reactions

While specific side reactions unique to 3,4-dehydroproline in Fmoc-SPPS are not extensively documented, general side reactions associated with proline and Fmoc chemistry should be considered:

-

Diketopiperazine (DKP) Formation: This is a common side reaction at the dipeptide stage, especially when proline or its analogs are the second residue to be coupled. The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, leading to cleavage of the dipeptide as a cyclic DKP. The use of 2-chlorotrityl chloride resin or coupling of a dipeptide unit can mitigate this issue.[8][9]

-

Racemization: While proline itself is less prone to racemization, the choice of coupling reagents and conditions is still important for maintaining stereochemical integrity.[9]

-

Incomplete Fmoc Deprotection: Aggregation of the growing peptide chain can hinder the access of piperidine, leading to incomplete Fmoc removal.[8]

Experimental Protocols

The following protocols provide a general framework for the manual incorporation of Fmoc-3,4-dehydroproline into a peptide sequence using Fmoc-SPPS. These can be adapted for automated synthesizers.

Materials and Reagents

-

Fmoc-3,4-dehydro-L-proline

-

Appropriate resin (e.g., Rink Amide for peptide amides, 2-chlorotrityl for protected fragments)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Dichloromethane (DCM)

-

Coupling reagents (e.g., HATU, HCTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., Triisopropylsilane - TIPS, water)

-

Diethyl ether

Protocol for a Single Coupling Cycle

This protocol assumes the synthesis is proceeding after the previous amino acid has been deprotected.

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).[11]

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-3,4-dehydro-L-proline (3-5 equivalents relative to resin loading) and an equivalent amount of coupling reagent (e.g., HATU) in DMF.

-

Add DIPEA (2 equivalents relative to the amino acid) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.[10][11]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Monitoring (Optional): Perform a Kaiser test or other ninhydrin-based test to check for the presence of free primary amines. A negative result indicates complete coupling. If the test is positive, a second coupling (recoupling) may be necessary.

Final Cleavage and Deprotection

-

After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail, typically a mixture of TFA, water, and TIPS (e.g., 95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the peptide pellet under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Workflow for the final cleavage and deprotection of the peptide from the resin.

Biological Application: Inhibition of Prolyl Hydroxylase and Impact on Collagen Synthesis

A significant area of interest for 3,4-dehydroproline in drug development is its role as an inhibitor of prolyl hydroxylases (PHDs).[12][13][14][15] These enzymes are crucial for the post-translational modification of proline residues to hydroxyproline, a key step in the maturation and stabilization of collagen.[16][17][18]

The Collagen Synthesis Pathway and Prolyl Hydroxylation